(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
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Overview
Description
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of morpholine, pyridazine, piperazine, and pyrimidine moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.
Formation of the Piperazine Ring: The piperazine ring is typically formed through cyclization reactions involving ethylenediamine derivatives.
Attachment of the Pyrimidine Group: The pyrimidine moiety is introduced through condensation reactions with suitable precursors, such as amidines or nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone: can be compared with other similar compounds, such as:
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanol: Differing by the presence of a hydroxyl group instead of a methanone group.
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)ethanone: Differing by the length of the carbon chain connecting the pyrimidine and piperazine rings.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c25-17(16-18-4-1-5-19-16)24-8-6-22(7-9-24)14-2-3-15(21-20-14)23-10-12-26-13-11-23/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQCSUQNGLAXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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